molecular formula C16H13N5O3 B11114352 N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide

N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide

Cat. No.: B11114352
M. Wt: 323.31 g/mol
InChI Key: BTUGOMFKZIYDEP-UHFFFAOYSA-N
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Description

N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of diacylhydrazine derivatives This compound is characterized by the presence of an indole moiety, a hydrazinecarbonyl group, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of intermediates such as 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride and 5-bromonicotinoyl chloride. These intermediates are then subjected to reactions with hydrazine derivatives under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process would be optimized for yield, purity, and cost-effectiveness. Key steps would include the preparation of intermediates, purification, and final synthesis under stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diacylhydrazine derivatives such as:

Uniqueness

What sets N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C16H13N5O3

Molecular Weight

323.31 g/mol

IUPAC Name

N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H13N5O3/c22-13(9-18-15(23)10-5-7-17-8-6-10)20-21-14-11-3-1-2-4-12(11)19-16(14)24/h1-8,19,24H,9H2,(H,18,23)

InChI Key

BTUGOMFKZIYDEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CNC(=O)C3=CC=NC=C3

Origin of Product

United States

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